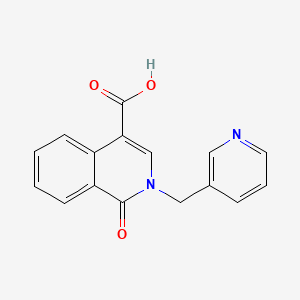

1-oxo-2-(pyridin-3-ylmethyl)isoquinoline-4-carboxylic Acid

Descripción

Propiedades

IUPAC Name |

1-oxo-2-(pyridin-3-ylmethyl)isoquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O3/c19-15-13-6-2-1-5-12(13)14(16(20)21)10-18(15)9-11-4-3-7-17-8-11/h1-8,10H,9H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTNAIBHPYIMBOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN(C2=O)CC3=CN=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70363376 | |

| Record name | 1-oxo-2-(pyridin-3-ylmethyl)isoquinoline-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

477851-07-3 | |

| Record name | 1-oxo-2-(pyridin-3-ylmethyl)isoquinoline-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

"physical and chemical properties of 1-oxo-isoquinoline derivatives"

The following technical guide details the physical and chemical properties of 1-oxo-isoquinoline derivatives.

Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Scientists

Executive Summary

The 1-oxo-isoquinoline scaffold (also known as isoquinolin-1(2H)-one or isocarbostyril ) represents a privileged heterocycle in modern medicinal chemistry. Distinct from its fully aromatic parent isoquinoline, the 1-oxo derivative exists primarily as a stable lactam. This structural feature imparts unique physicochemical properties—including high melting points, distinct solubility profiles, and intrinsic fluorescence—that are critical for assay development and formulation.

Biologically, this core serves as the anchor for numerous therapeutic agents, including PARP inhibitors (e.g., Olaparib analogues) and ROCK inhibitors (e.g., Fasudil derivatives). This guide provides a definitive technical analysis of the scaffold’s tautomerism, reactivity, and synthetic protocols, designed to support autonomous decision-making in the laboratory.

Structural Fundamentals & Tautomerism

The defining characteristic of 1-oxo-isoquinoline is its lactam-lactim tautomerism . While the compound can theoretically exist as 1-hydroxyisoquinoline (lactim), thermodynamic stability heavily favors the isoquinolin-1(2H)-one (lactam) form in the solid state and in most solvents (DMSO, CHCl₃, Water).

Tautomeric Equilibrium

The amide resonance stabilization (approx. 20 kcal/mol) drives the equilibrium toward the lactam. However, the lactim form becomes relevant during O-alkylation reactions under specific conditions (e.g., use of silver salts).

Figure 1: Tautomeric equilibrium favoring the lactam structure. The stability of the lactam dictates the scaffold's physical properties, including its high melting point and dimerization potential.

Physical Properties

The 1-oxo-isoquinoline core exhibits properties distinct from isoquinoline due to the presence of the polar amide functionality.

Physicochemical Data Summary

| Property | Value / Characteristic | Notes |

| CAS Number | 491-30-5 | Parent unsubstituted core. |

| Molecular Weight | 145.16 g/mol | |

| Physical State | Solid (Crystalline) | Forms platelets or needles. |

| Melting Point | 208 – 214 °C | Significantly higher than isoquinoline (26 °C) due to intermolecular H-bonding (dimer formation). |

| Solubility | Low in H₂O, Et₂O; High in DMSO, DMF, EtOH | Poor water solubility often requires solubilizing groups for biological assays. |

| pKa (Acid) | ~10.8 (NH deprotonation) | Weak acid; forms salts with strong bases (e.g., NaH, KOtBu). |

| pKa (Base) | ~ -1.2 (O-protonation) | Very weak base; protonation occurs at the carbonyl oxygen in strong acid. |

| Fluorescence | Blue Emission (λ_em ~390-450 nm) | High quantum yield (Φ ~0.2–0.9); used as nuclear stains in some contexts. |

Spectroscopic Signatures

-

¹H NMR (DMSO-d₆):

-

NH: Broad singlet, δ 11.0 – 11.5 ppm (exchangeable with D₂O).

-

H3: Doublet, δ ~6.5 ppm (characteristic alkene-like shift).

-

H4: Doublet, δ ~7.1 ppm.

-

Aromatic Ring: Multiplets, δ 7.4 – 8.2 ppm (H8 is often deshielded to ~8.2 ppm due to carbonyl anisotropy).

-

-

¹³C NMR:

-

C=O (C1): Characteristic signal at δ 160 – 163 ppm .

-

C3/C4: Upfield relative to benzene ring carbons, typically δ 105 – 135 ppm.

-

-

IR Spectroscopy:

-

Strong C=O stretching (Amide I) at 1640 – 1660 cm⁻¹ .

-

Broad NH stretching at 2800 – 3200 cm⁻¹ (H-bonded).

-

Chemical Reactivity & Reactivity Map

The reactivity of isoquinolin-1(2H)-one is dominated by the amide functionality and the semi-aromatic nature of the heterocyclic ring.

Reactivity Profiles

-

N-Alkylation vs. O-Alkylation:

-

N-Alkylation (Thermodynamic): Favored by soft electrophiles (alkyl halides) and bases like K₂CO₃ or Cs₂CO₃ in polar aprotic solvents.

-

O-Alkylation (Kinetic/Hard): Favored by hard electrophiles (e.g., triethyloxonium tetrafluoroborate) or silver salts (Ag₂CO₃) which coordinate to the nitrogen, forcing reaction at oxygen.

-

-

Electrophilic Aromatic Substitution (EAS):

-

Occurs primarily on the benzenoid ring. Positions C5 and C8 are most activated, though the deactivating effect of the carbonyl makes the system less reactive than isoquinoline.

-

-

C-H Activation (Modern Synthetic Utility):

-

The C=O group serves as a directing group (DG) precursor.

-

C3/C4 Functionalization: Transition metal catalysis (Rh, Pd) allows for direct arylation or olefination at the C3/C4 positions.

-

Figure 2: Reactivity map highlighting the divergent pathways for functionalization. N-alkylation is the standard route for generating drug-like scaffolds.

Synthesis Protocols

While historical methods (e.g., rearrangement of isocoumarins) exist, modern drug discovery relies on Transition-Metal Catalyzed Annulation for its modularity and convergence.

Modern Synthesis: Rh(III)-Catalyzed C-H Activation

This method constructs the isoquinolinone ring from benzamides and alkynes, allowing for simultaneous introduction of substituents.

Figure 3: Convergent synthesis via Rh(III)-catalyzed annulation. This pathway is preferred for generating libraries of 3,4-substituted derivatives.

Experimental Protocols

Protocol 1: Synthesis of 3-Phenylisoquinolin-1(2H)-one via Rh(III) Catalysis

Objective: To synthesize a substituted scaffold using C-H activation logic.

Reagents:

- -Methoxybenzamide (1.0 equiv)

-

Diphenylacetylene (1.2 equiv)

- (2.5 mol%)

- (2.0 equiv)

-

Solvent: Methanol (MeOH)

Methodology:

-

Setup: In a flame-dried screw-cap reaction tube equipped with a magnetic stir bar, combine

-methoxybenzamide (151 mg, 1.0 mmol), diphenylacetylene (214 mg, 1.2 mmol), -

Solvation: Add anhydrous MeOH (5.0 mL) under an argon atmosphere.

-

Reaction: Seal the tube and heat the mixture to 60 °C for 16 hours. The solution typically turns from orange to dark red/brown.

-

Workup: Cool to room temperature. Dilute with dichloromethane (DCM, 20 mL) and wash with water (2 x 10 mL).

-

Purification: Dry the organic layer over

, filter, and concentrate in vacuo. Purify the residue via flash column chromatography (SiO₂, Hexanes/EtOAc gradient 4:1 to 1:1). -

Product: The N-methoxy group is typically cleaved in situ or requires a subsequent Zn/AcOH reduction step depending on the specific oxidant used, yielding the free NH-isoquinolinone.

Protocol 2: Spectroscopic Characterization (QC)

Objective: Validate the identity and purity of the synthesized 1-oxo-isoquinoline.

Workflow:

-

Sample Prep: Dissolve ~5 mg of solid in 0.6 mL DMSO-d₆ . (Avoid CDCl₃ if solubility is poor).

-

¹H NMR Acquisition:

-

Verify the diagnostic NH singlet > 11.0 ppm.

-

Confirm the absence of O-H signals (which would appear if the lactim were trapped, usually absent).

-

-

UV-Vis/Fluorescence:

-

Prepare a 10 µM solution in Ethanol.

-

Excitation: 360 nm.

-

Emission Scan: 380–500 nm. Expect a maximum ~430 nm (blue fluorescence).

-

-

Melting Point:

-

Record MP. A sharp range within 208–214 °C confirms high purity and the correct tautomer.

-

References

-

National Institute of Standards and Technology (NIST). 1(2H)-Isoquinolinone - Gas Phase and Condensed Phase Data. NIST Chemistry WebBook. [Link]

-

PubChem. Isoquinolin-1(2H)-one (Compound Summary). National Library of Medicine. [Link]

-

Guimond, N., & Fagnou, K. (2008). Isoquinoline Synthesis via Rhodium-Catalyzed Oxidative Cross-Coupling between Benzimides and Alkynes. Journal of the American Chemical Society. [Link]

-

Balewski, Ł., et al. (2019). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. Molecules (MDPI). [Link]

-

ScienceDirect. Isoquinolinone - An Overview of Reactivity and Synthesis. ScienceDirect Topics. [Link]

Application Note: In Vitro Enzyme Inhibition Profiling of Isoquinoline Derivatives

Abstract & Strategic Rationale

Isoquinoline derivatives (e.g., Berberine, Galantamine, Papaverine) represent a privileged scaffold in medicinal chemistry, particularly for neurodegenerative disorders. Their planar, aromatic structure allows them to act as Multi-Target Directed Ligands (MTDLs) , simultaneously modulating Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B).

However, characterizing these compounds presents specific bio-analytical challenges:

-

Chromophore Interference: Many isoquinoline alkaloids are naturally yellow/orange, absorbing strongly near 412 nm, which overlaps with the TNB anion peak in the standard Ellman’s assay.

-

Solubility & Aggregation: These hydrophobic planar structures often form colloidal aggregates, leading to false-positive inhibition (PAINS).

-

Dual-Binding Mechanisms: Effective isoquinolines often span the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE, requiring specific incubation conditions to reach equilibrium.

This guide provides optimized protocols to overcome these artifacts, ensuring data integrity for IND-enabling studies.

Mechanism of Action: The Dual-Binding Hypothesis

Unlike simple competitive inhibitors, potent isoquinoline derivatives often function as dual-binding inhibitors. They anchor to the Peripheral Anionic Site (PAS) via

Diagram 1: Dual-Binding Inhibition Mechanism

Caption: Dual-binding mechanism where the Isoquinoline derivative spans the PAS and CAS, physically blocking substrate entry and preventing hydrolysis.

Protocol 1: Modified Kinetic Ellman’s Assay (AChE/BChE)

Challenge: Standard endpoint assays fail because the inhibitor itself absorbs at 412 nm.

Solution: Use a Kinetic Slope Analysis . The static absorbance of the inhibitor is mathematically cancelled out, as we measure the rate of color development (

Reagents & Preparation[1][2][3][4][5][6]

-

Buffer A: 100 mM Sodium Phosphate, pH 8.0 (optimal for human AChE).

-

Substrate (ATCh): 15 mM Acetylthiocholine Iodide in water.

-

Chromogen (DTNB): 3 mM 5,5′-dithiobis-(2-nitrobenzoic acid) in Buffer A containing 0.1 M NaCl and 0.02 M MgCl

. -

Enzyme: Human Recombinant AChE (0.1 U/mL final).

-

Inhibitor Stock: Dissolve Isoquinoline in 100% DMSO.

-

Critical: Final DMSO concentration in the well must be

to avoid denaturing the enzyme.

-

Step-by-Step Workflow

-

Plate Setup (96-well clear flat-bottom):

-

Blank: 140 µL Buffer A + 20 µL DTNB + 20 µL Solvent (1% DMSO).

-

Control (100% Activity): 140 µL Buffer A + 20 µL DTNB + 20 µL Enzyme + 10 µL Solvent.

-

Test Sample: 140 µL Buffer A + 20 µL DTNB + 20 µL Enzyme + 10 µL Isoquinoline (various conc).

-

Inhibitor Blank (Color Control): 160 µL Buffer A + 20 µL DTNB + 10 µL Isoquinoline (No Enzyme). Required if the compound reacts with DTNB non-enzymatically.

-

-

Pre-Incubation (Crucial Step):

-

Incubate the plate for 15 minutes at 25°C (Room Temp).

-

Why? Isoquinolines are bulky. They require time to navigate the narrow catalytic gorge and establish equilibrium at the PAS.

-

-

Reaction Initiation:

-

Add 10 µL of Substrate (ATCh) to all wells using a multi-channel pipette.

-

Final Volume: 200 µL.

-

-

Kinetic Reading:

-

Immediately place in plate reader.

-

Measure Absorbance at 412 nm every 30 seconds for 10 minutes.

-

Shake plate for 3 seconds before the first read.

-

Data Processing

Calculate the velocity (

Calculate % Inhibition:

Protocol 2: Fluorometric MAO-B Inhibition (Amplex Red)

Rationale: Isoquinolines often target MAO-B (neuroprotection). Since many are colored, colorimetric MAO assays (peroxidase/DAB) are unreliable. The Amplex Red method is superior as the excitation/emission (571/585 nm) avoids the yellow/orange interference of isoquinolines.

Reagents

-

Assay Buffer: 100 mM Potassium Phosphate, pH 7.4.

-

Substrate: 2 mM Benzylamine (specific for MAO-B).

-

Detection Mix: 200 µM Amplex Red + 1 U/mL Horseradish Peroxidase (HRP).

-

Enzyme: Recombinant Human MAO-B (1 U/mL).

Workflow Diagram

Caption: Fluorometric workflow utilizing coupled peroxidase reaction to bypass colorimetric interference.

Data Analysis & Validation Standards

Quantitative Summary Table

When reporting results, structure your data as follows to allow direct comparison of potency and selectivity.

| Compound ID | AChE IC | BChE IC | Selectivity Index (BChE/AChE) | MAO-B IC | Mechanism Type |

| Berberine | 10.6 | Mixed/Dual | |||

| Galantamine | 16.2 | N/A | Competitive | ||

| Test Cmpd 1 | [Data] | [Data] | [Calc] | [Data] | [Determined] |

Troubleshooting "False Positives" (PAINS)

Isoquinolines are planar and can stack to form colloidal aggregates that sequester enzymes non-specifically.

-

Validation Step: If a compound shows IC

, repeat the assay adding 0.01% Triton X-100 . -

Result: If inhibition disappears with detergent, the compound is a promiscuous aggregator (false positive). If inhibition remains, it is a true specific inhibitor.

IC50 Calculation

Use non-linear regression (4-parameter logistic fit) rather than linear regression.

-

Hill Slope: For dual-binding isoquinolines, the Hill slope may deviate from -1.0 due to cooperativity between the PAS and CAS sites.

References

-

Ellman, G. L., Courtney, K. D., Andres, V., & Feather-Stone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology. 1

-

Kaufmann, D., et al. (2016). Isoquinoline derivatives as potential acetylcholinesterase inhibitors.[2][3] Molecules. 2

-

BenchChem Application Note. (2025). Application Notes and Protocols for Measuring the MAO Inhibitory Activity of (-)-Salsoline Hydrochloride. 4

-

BroadPharm Protocol. (2022). Ellman's Assay Protocol for Sulfhydryl Quantification.[5][6][7][8] 7

-

Frontiers in Pharmacology. (2019). Synthesis and Inhibition Evaluation of New Benzyltetrahydroprotoberberine Alkaloids Designed as Acetylcholinesterase Inhibitors. 9

Sources

- 1. Cholinesterase Inhibitory and In Silic o Toxicity Assessment of Thirty-Four Isoquinoline Alkaloids - Berberine as the Lead Compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isoquinoline derivatives as potential acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synergistic Inhibition of Acetylcholinesterase by Alkaloids Derived from Stephaniae Tetrandrae Radix, Coptidis Rhizoma and Phellodendri Chinensis Cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. bmglabtech.com [bmglabtech.com]

- 7. broadpharm.com [broadpharm.com]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Synthesis and Inhibition Evaluation of New Benzyltetrahydroprotoberberine Alkaloids Designed as Acetylcholinesterase Inhibitors [frontiersin.org]

Application Note: Engineering Isoquinoline-Based Drug Delivery Systems

Part 1: Strategic Overview

The Bioavailability Paradox Isoquinoline alkaloids (e.g., Berberine, Sanguinarine, Tetrandrine) represent a privileged scaffold in medicinal chemistry, exhibiting potent efficacy against glioblastoma, metabolic syndrome, and multidrug-resistant (MDR) bacterial strains. However, their clinical translation is severely hampered by the "Isoquinoline Paradox":

-

Hydrophobicity: The planar, aromatic structure leads to poor aqueous solubility (Class II/IV BCS).

-

Rapid Clearance: First-pass metabolism and rapid renal clearance reduce plasma half-life.

-

Non-Specific Toxicity: High cationic charge at physiological pH can lead to off-target cardiotoxicity.

The Solution: The Isoquinoline-Based DDS This guide details the development of a pH-Responsive Liposomal Carrier designed specifically for isoquinoline payloads. Unlike generic liposomes, this system leverages the intrinsic pKa (~7.0–8.5 for many derivatives) of the isoquinoline nitrogen to facilitate high loading efficiency and triggered release in the acidic tumor microenvironment (TME).

Part 2: Chemical Logic & Mechanism

The core of this delivery system is the Ion-Trapping Mechanism (for hydrophilic salts) or Hydrophobic Insertion (for free bases). We focus here on the Hydrophobic Insertion of the isoquinoline core into the lipid bilayer, stabilized by cholesterol, with a PEG-shield to prevent opsonization.

Mechanism of Action: The pH Switch

The isoquinoline nitrogen acts as a pH sensor. In the blood (pH 7.4), the drug is encapsulated. In the acidic endosome (pH 5.0), protonation increases solubility, triggering release and endosomal escape.

Figure 1: The pH-dependent activation pathway of isoquinoline-loaded nanocarriers. The nitrogen atom on the isoquinoline ring protonates in the acidic endosome, triggering payload release.

Part 3: Formulation Protocol (Thin-Film Hydration)

Objective: Synthesize PEGylated liposomes loaded with a hydrophobic isoquinoline derivative (e.g., Berberine free base or synthetic analog).

Materials Required[1][2][3][4][5][6][7][8][9][10]

-

Payload: Isoquinoline derivative (Purity >98%).

-

Lipids: HSPC (Hydrogenated Soy Phosphatidylcholine) or DSPC (high

for stability). -

Stabilizer: Cholesterol (Chol) – Crucial for membrane rigidity.

-

Stealth Agent: DSPE-PEG2000 – Prevents RES clearance.

-

Solvents: Chloroform/Methanol (2:1 v/v).

-

Equipment: Rotary Evaporator, Extruder (100nm polycarbonate membrane), Probe Sonicator.

Step-by-Step Methodology

Phase 1: Lipid Film Formation[1]

-

Molar Ratios: Prepare a lipid mixture in the molar ratio HSPC:Chol:DSPE-PEG2000 = 55:40:5 .

-

Scientist's Note: Cholesterol content below 30% results in leakage of the small isoquinoline molecule. 40% is optimal for retention.

-

-

Solubilization: Dissolve lipids and the Isoquinoline payload (Drug:Lipid ratio 1:20 w/w) in 5 mL of Chloroform:Methanol (2:1) in a round-bottom flask.

-

Evaporation: Attach to a rotary evaporator.

-

Settings: 45°C water bath, 150 rpm, vacuum pressure lowered gradually to prevent bumping.

-

Endpoint: Formation of a dry, thin, translucent film on the flask wall.

-

-

Desiccation: Place the flask under high vacuum (desiccator) overnight to remove trace solvents (chloroform toxicity is a critical quality attribute).

Phase 2: Hydration & Downsizing

-

Hydration: Add pre-warmed PBS (pH 7.4) or Ammonium Sulfate (if using active loading) to the flask.

-

Temperature: Must be >

of the lipid (approx 60°C for HSPC). -

Agitation: Rotate at 60°C for 1 hour until the film is fully suspended. This yields Multilamellar Vesicles (MLVs).[2]

-

-

Sonication: Probe sonicate (20% amplitude, 5 mins, pulse on/off 5s) to disrupt MLVs.

-

Extrusion (The Critical Step): Pass the suspension through a 100 nm polycarbonate membrane 11–21 times using a mini-extruder heated to 60°C.

-

Why 21 times? Odd numbers ensure the final product exits on the side opposite the input (reducing contamination).

-

Phase 3: Purification

-

Dialysis: Transfer liposomes to a dialysis bag (MWCO 12-14 kDa).

-

Sink Conditions: Dialyze against PBS (pH 7.4) at 4°C for 24 hours to remove unencapsulated drug.

Part 4: Characterization & Validation

Trustworthiness Check: A valid formulation must meet specific physicochemical criteria before biological testing.

Table 1: Quality Control Metrics

| Parameter | Target Specification | Method | Troubleshooting |

| Particle Size | 100 – 150 nm | DLS (Zetasizer) | If >200nm, increase extrusion cycles or sonication time. |

| PDI | < 0.20 | DLS | If >0.3, indicates aggregation. Re-filter or adjust lipid ratio. |

| Zeta Potential | -10 to -30 mV | Electrophoretic Mobility | If neutral (0 mV), aggregation risk increases. Ensure PEGylation. |

| Encapsulation Efficiency (EE) | > 80% | UV-Vis / HPLC (after lysis) | If low, increase Cholesterol or switch to Active Loading (pH gradient). |

Protocol: In Vitro Release Study (pH Challenge)

To verify the "Smart" capability of the system:

-

Setup: Prepare two dialysis setups.

-

Group A: PBS pH 7.4 (Simulated Blood).

-

Group B: Acetate Buffer pH 5.0 (Simulated Lysosome).

-

-

Sampling: Incubate at 37°C with stirring. Withdraw aliquots at 0.5, 1, 2, 4, 8, 12, 24 hours.

-

Analysis: Quantify Isoquinoline release via HPLC.

-

Expected Result: Group A should show <20% release in 24h (stable). Group B should show >60% release (triggered).

Part 5: Biological Validation (Cellular Uptake)

Understanding how the isoquinoline enters the cell is vital. Free isoquinolines often rely on passive diffusion but are pumped out by P-glycoprotein (P-gp). Liposomal delivery bypasses P-gp via Endocytosis .

Experimental Workflow: Uptake Mechanism

This protocol differentiates between energy-dependent endocytosis and passive diffusion.

Figure 2: Validation workflow to determine if uptake occurs via Clathrin-mediated endocytosis (inhibited by Chlorpromazine) or Caveolae-mediated pathways.

Data Interpretation[1][2][3][6][8][12][13][14][15]

-

Fluorescence Shift: Use the auto-fluorescence of the isoquinoline (often yellow/green) or co-load a dye (Rhodamine).

-

P-gp Evasion: Compare cytotoxicity (IC50) in MDR cells (e.g., MCF-7/ADR) vs. Wild Type. The liposomal formulation should show a significantly lower IC50 (higher potency) in MDR cells compared to the free drug, proving P-gp evasion.

References

-

Fonseca, C., et al. (2005).[3][4] "Targeting of sterically stabilised pH-sensitive liposomes to human T-leukaemia cells." European Journal of Pharmaceutics and Biopharmaceutics. Link

-

Nguyen, T.X., et al. (2021). "Berberine-loaded liposomes for oral delivery: Preparation, physicochemical characterization and in-vitro release." Acta Pharmaceutica Hungarica. Link

-

Xu, S., et al. (2012). "A Novel Isoquinoline Derivative Anticancer Agent and Its Targeted Delivery to Tumor Cells Using Transferrin-Conjugated Liposomes." PLOS ONE. Link

-

Luo, Z., et al. (2013). "Pharmacokinetics and tissue distribution of liposomal berberine in rats." Biological and Pharmaceutical Bulletin. Link

-

Mello, et al. (2022). "Isoquinolines alkaloids and cancer metabolism: Pathways and targets to novel chemotherapy." Chemical Biology & Drug Design. Link

Sources

- 1. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]

- 2. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]

- 3. A Novel Isoquinoline Derivative Anticancer Agent and Its Targeted Delivery to Tumor Cells Using Transferrin-Conjugated Liposomes | PLOS One [journals.plos.org]

- 4. A Novel Isoquinoline Derivative Anticancer Agent and Its Targeted Delivery to Tumor Cells Using Transferrin-Conjugated Liposomes - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Fidelity Screening and Mechanistic Profiling of Isoquinoline Derivatives in Oncology

Executive Summary

Isoquinoline derivatives represent a "privileged scaffold" in medicinal chemistry, yielding FDA-approved agents like Topotecan and Irinotecan (Camptothecin analogs) and potent natural alkaloids like Berberine and Sanguinarine . Their efficacy stems from a unique ability to intercalate into DNA, stabilize G-quadruplex structures, and poison Topoisomerase enzymes.

This guide provides a rigorous technical framework for evaluating novel isoquinoline libraries. Unlike generic screening protocols, this document addresses the specific physicochemical challenges of these alkaloids—specifically their intrinsic fluorescence , low aqueous solubility , and pH-dependent protonation —which often yield false positives in standard high-throughput screens.

Mechanistic Profiling & Rationale

To design effective assays, one must understand the dual-targeting mechanism of isoquinolines. They act primarily as Interfacial Poisons , trapping DNA-enzyme complexes or stabilizing non-canonical DNA structures.

Core Signaling & Mechanism Diagram

The following diagram illustrates the two primary "kill mechanisms" of isoquinoline derivatives:

-

Topoisomerase Trapping: Preventing DNA religation, causing double-strand breaks (DSBs).

-

G-Quadruplex (G4) Stabilization: Blocking telomerase and oncogene promoter transcription (e.g., c-MYC).

Caption: Dual-mechanism action of isoquinoline derivatives leading to replication stress and apoptotic cell death.

Pre-Experimental Protocol: Compound Management

Critical Warning: Many isoquinolines (e.g., Berberine, Sanguinarine) are intrinsically fluorescent and hydrophobic. Failure to account for this will ruin your data.

Solubility & Storage

-

Stock Preparation: Dissolve in 100% DMSO to 10-50 mM. Avoid aqueous buffers for stocks to prevent hydrolysis (camptothecins) or precipitation.

-

Storage: Aliquot and store at -80°C. Protect from light (amber tubes) as the conjugated aromatic rings are photosensitive.

-

Working Solutions: Dilute into media immediately before use. Ensure final DMSO concentration is <0.5% (v/v) to avoid solvent toxicity.

Fluorescence Interference Check

Before running any fluorescence-based assay (e.g., Annexin V, Propidium Iodide, Thiazole Orange):

-

Dilute the compound to the test concentration (e.g., 10 µM) in the assay buffer.

-

Measure fluorescence at the assay's excitation/emission wavelengths (e.g., Ex/Em 488/525 nm for FITC).

-

Threshold: If compound fluorescence is >10% of the positive control signal, you must wash cells thoroughly before analysis or use a non-fluorescent alternative (e.g., Luminescence-based Caspase-Glo).

Protocol A: Topoisomerase I DNA Relaxation Assay

This cell-free assay is the gold standard for confirming if your derivative acts as a Topo I poison.

Principle: Supercoiled plasmid DNA (Form I) is relaxed by Topo I to circular DNA (Form II). Inhibitors prevent this relaxation, leaving the DNA supercoiled.

Materials

-

Substrate: Supercoiled pBR322 plasmid DNA (0.5 µ g/reaction ).

-

Enzyme: Recombinant Human Topoisomerase I (1 U/reaction).

-

Control: Camptothecin (Positive Control), 1% DMSO (Negative Control).

-

Stop Solution: 10% SDS + Proteinase K (50 µg/mL).

Step-by-Step Methodology

-

Master Mix: Prepare a mix of 10X Assay Buffer (100 mM Tris-HCl pH 7.9, 10 mM EDTA, 1.5 M NaCl, 1% BSA, 1 mM spermidine).

-

Compound Addition: Add 2 µL of isoquinoline derivative (various concentrations) to PCR tubes.

-

Enzyme Addition: Add Topo I enzyme before the DNA to allow potential enzyme-drug interaction (optional, but recommended for poisons). Incubate 5 min on ice.

-

Reaction Start: Add pBR322 DNA.[1] Final volume: 20 µL.

-

Incubation: Incubate at 37°C for 30 minutes .

-

Note: Do not over-incubate; weak inhibitors may be masked by excess enzyme activity.

-

-

Termination: Add 2 µL Stop Solution containing SDS/Proteinase K. Incubate 30 min at 50°C to digest the enzyme (crucial to release trapped DNA).

-

Electrophoresis: Run samples on a 1% agarose gel (without Ethidium Bromide) at 2-3 V/cm for 3-4 hours.

-

Staining: Post-stain with GelRed or Ethidium Bromide for 30 min.

-

Why Post-stain? Intercalating dyes during the run can alter DNA migration, confusing the supercoiled vs. relaxed bands.

-

Data Interpretation:

-

Active Poison: Presence of supercoiled DNA band (fast migration) similar to Camptothecin.

-

Inactive: Full conversion to relaxed/nicked DNA (slow migration).

Protocol B: G-Quadruplex (G4) Stabilization (FRET-Melting)

Isoquinolines with planar, cationic structures often bind G4 DNA. This assay measures the thermal stability shift (

Materials

-

Oligonucleotide: F21T (5'-FAM-GGG TTA GGG TTA GGG TTA GGG-TAMRA-3').

-

Buffer: 10 mM Lithium Cacodylate (pH 7.4), 10 mM KCl (Physiological K+ is critical for G4 formation).

Step-by-Step Methodology

-

Annealing: Dilute F21T to 400 nM in buffer. Heat to 95°C for 5 min, then cool slowly (1°C/min) to room temp to form G4 structures.

-

Plate Setup: In a 96-well PCR plate, mix 20 µL annealed DNA + 20 µL compound (2x concentration).

-

Run: Use a Real-Time PCR machine.

-

Profile: 25°C to 95°C, ramp rate 0.5°C/min.

-

Read: FAM channel.

-

-

Analysis:

-

Normalize fluorescence (0 to 1).

-

Calculate

(temperature at 0.5 normalized fluorescence). - .

-

Success Criteria: A

Protocol C: In Vitro Cytotoxicity & Selectivity

Logic: Confirm efficacy in cancer lines (e.g., MCF-7, HeLa) vs. normal fibroblasts (e.g., NIH/3T3) to calculate the Selectivity Index (SI).

Workflow Diagram

Caption: Step-by-step screening workflow from library management to lead prioritization.

Critical Steps for CCK-8/MTT Assay

-

Seeding: 3,000–5,000 cells/well in 96-well plates. Allow 24h attachment.

-

Dosing: Add serial dilutions of isoquinoline. Include a "Media + Drug" blank (no cells) to control for drug autofluorescence/absorbance.

-

Incubation: 48–72 hours.

-

Readout:

-

If using MTT: Isoquinolines may reduce MTT directly. Use CCK-8 (WST-8) instead, as it is less prone to chemical interference by alkaloids.

-

Subtract the "Media + Drug" blank OD from the "Cells + Drug" OD.

-

Data Presentation & Analysis

Reporting IC50

Summarize data in a comparative table.[1][2]

| Compound ID | Structure Class | HeLa IC50 (µM) | MCF-7 IC50 (µM) | NIH/3T3 IC50 (µM) | Selectivity Index (SI) |

| Topotecan | Camptothecin | 0.05 | 0.08 | 2.50 | >30 |

| Berberine | Protoberberine | 12.5 | 15.0 | 45.0 | ~3 |

| ISO-001 | Synthetic | 0.85 | 1.20 | 10.5 | 12.3 |

-

SI Calculation:

. -

Target: An SI > 10 is generally required for a lead candidate to progress to in vivo studies.

Troubleshooting & Expert Tips

| Issue | Probable Cause | Solution |

| Precipitation in Media | Hydrophobicity of planar rings. | Pre-dilute in DMSO, then add to media while vortexing. Keep DMSO < 0.5%.[3][4] |

| High Background in MTT | Chemical reduction of tetrazolium. | Switch to ATP-based luminescence assays (CellTiter-Glo) or wash cells before adding dye. |

| False Positive in Annexin V | Drug fluorescence overlaps with FITC. | Use Annexin V-APC (Red laser) or wash cells 3x with PBS before flow cytometry. |

| No Topo I Inhibition | Drug binds DNA, not enzyme. | Perform a DNA Unwinding Assay (Ethidium displacement) to distinguish intercalators from poisons. |

References

-

Mechanism of Isoquinolines: The Anticancer Effect of Natural Plant Alkaloid Isoquinolines.[5][6] Int J Mol Sci. 2019. [Link]

-

Topoisomerase Protocols: Topoisomerase Assays: Protocols for Screening Inhibitors.[1][7] Curr Protoc Pharmacol. 2001. [Link]

-

G-Quadruplex Assays: Iso-FRET: an isothermal competition assay to analyze quadruplex formation.[8] Nucleic Acids Res. 2022. [Link]

-

Clinical Context (Topotecan): Topotecan: A Review of its Potential in the Treatment of Ovarian and Small Cell Lung Cancer. Drugs.[1][3][5][6][7][9][10][11] 1997.[6] [Link]

-

Berberine & Topo I: The benzylisoquinoline alkaloids, berberine and coptisine, act against camptothecin-resistant topoisomerase I mutants. Sci Rep. 2021. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Investigating isoquinoline derivatives for inhibition of inhibitor of apoptosis proteins for ovarian cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dovepress.com [dovepress.com]

- 5. researchgate.net [researchgate.net]

- 6. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Iso-FRET: an isothermal competition assay to analyze quadruplex formation in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Experimental Design of Structure-Activity Relationship (SAR) Studies of Isoquinolines

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing robust Structure-Activity Relationship (SAR) studies for isoquinoline-based compounds. This document outlines the strategic considerations, detailed experimental protocols, and data interpretation frameworks necessary to systematically explore the chemical space of isoquinoline derivatives and to delineate the key structural features governing their biological activity.

Introduction: The Isoquinoline Scaffold in Drug Discovery

The isoquinoline nucleus is a privileged heterocyclic scaffold, forming the core of numerous natural products and synthetic molecules with a wide spectrum of pharmacological activities.[1][2] Its derivatives have been investigated for their potential as anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective agents.[2][3] The versatility of the isoquinoline ring system, with its multiple points for substitution, makes it an attractive starting point for medicinal chemistry campaigns. A systematic SAR study is paramount to unlock the full therapeutic potential of this scaffold, guiding the iterative process of lead identification and optimization.[4] This guide will walk you through the critical stages of a typical SAR workflow for isoquinoline derivatives.

Part 1: Strategic Design of an Isoquinoline Library for SAR Studies

A successful SAR campaign begins with the thoughtful design of a focused library of analog compounds. The goal is to systematically probe the effects of structural modifications on biological activity.

Core Scaffold Selection and Initial Hit Identification

The starting point is often a "hit" compound, which can be identified through high-throughput screening, fragment-based screening, or from existing literature. The initial hit provides the foundational isoquinoline core. Common isoquinoline cores include the basic isoquinoline, tetrahydroisoquinoline (THIQ)[5][6], and isoquinolinone structures.

Strategies for Structural Diversification

To build a comprehensive SAR, modifications should be introduced at various positions of the isoquinoline scaffold. Key strategies include:

-

Substitution Analysis: Introduce a variety of substituents at accessible positions of the isoquinoline ring to probe for electronic, steric, and hydrophobic effects.

-

Bioisosteric Replacement: Replace functional groups with other groups that have similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic properties.[7] For example, replacing a methoxy group with a halogen or a small alkyl group.

-

Scaffold Hopping: In more advanced stages, the isoquinoline core itself can be replaced with other heterocyclic systems to explore new chemical space and potentially overcome issues like metabolic liabilities.[8]

-

Homologation: Systematically increase the length of alkyl chains or linkers to determine the optimal size for interaction with the biological target.

Computational Approaches in Library Design

Computational tools can significantly enhance the efficiency of library design.

-

Quantitative Structure-Activity Relationship (QSAR): If a dataset of known active and inactive isoquinoline analogs is available, QSAR models can be built to predict the activity of new, virtual compounds, helping to prioritize synthesis.[5][9][10]

-

Molecular Docking: If the 3D structure of the biological target is known, molecular docking can be used to predict the binding modes of designed analogs and prioritize those with favorable interactions.[11][12]

Part 2: Synthesis of Isoquinoline Derivatives

The synthesis of the designed library is a cornerstone of the SAR study. Several classical and modern synthetic methods can be employed to construct the isoquinoline core and introduce the desired diversity.

Classical Isoquinoline Synthesis Protocols

-

Bischler-Napieralski Synthesis: This is a widely used method for the synthesis of 3,4-dihydroisoquinolines, which can be subsequently oxidized to the corresponding isoquinolines.[13][14]

-

Protocol 1: Bischler-Napieralski Synthesis of a 1-Methyl-3,4-dihydroisoquinoline

-

Amide Formation: React β-phenylethylamine with acetyl chloride in the presence of a base (e.g., triethylamine) in an inert solvent (e.g., dichloromethane) at 0 °C to room temperature to form the corresponding N-acetyl-β-phenylethylamine.

-

Cyclization: Treat the amide with a dehydrating agent such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃) in a high-boiling solvent (e.g., toluene or xylene) under reflux conditions to effect cyclization to the 1-methyl-3,4-dihydroisoquinoline.[13]

-

Work-up and Purification: After cooling, the reaction mixture is carefully quenched with ice-water and basified with a strong base (e.g., NaOH). The product is extracted with an organic solvent, dried, and purified by column chromatography or distillation.

-

-

-

Pictet-Spengler Reaction: This reaction is particularly useful for the synthesis of tetrahydroisoquinolines from β-arylethylamines and an aldehyde or ketone.[13][14]

-

Protocol 2: Pictet-Spengler Synthesis of a 1-Substituted Tetrahydroisoquinoline

-

Reaction Setup: Dissolve the β-phenylethylamine and the desired aldehyde (e.g., acetaldehyde) in a suitable solvent (e.g., methanol or water).

-

Acid Catalysis: Add an acid catalyst (e.g., hydrochloric acid or trifluoroacetic acid) to the mixture. The reaction is typically run at room temperature to moderate heat.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Isolation and Purification: Upon completion, neutralize the reaction mixture and extract the product with an organic solvent. The crude product is then purified by column chromatography or recrystallization.

-

-

Modern Synthetic Methodologies

Modern synthetic chemistry offers a plethora of methods for the construction of substituted isoquinolines, often with milder reaction conditions and broader substrate scope. These include transition-metal-catalyzed reactions such as palladium-catalyzed coupling and cyclization reactions.[15]

Part 3: In Vitro Biological Evaluation

Once the library of isoquinoline derivatives has been synthesized and characterized, the next step is to evaluate their biological activity.

Biochemical Assays: Targeting Specific Enzymes or Receptors

If the molecular target is a purified enzyme or receptor, direct biochemical assays can be employed to determine the potency of the compounds.

-

Protocol 3: General Enzyme Inhibition Assay (e.g., Kinase Inhibition)

-

Reagent Preparation: Prepare solutions of the purified enzyme, the specific substrate, ATP (for kinases), and the test compounds (isoquinoline derivatives) in an appropriate assay buffer.

-

Assay Plate Setup: In a 96-well or 384-well plate, add the enzyme and varying concentrations of the test compound. Include positive controls (known inhibitor) and negative controls (vehicle, e.g., DMSO).

-

Pre-incubation: Incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow for binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate and ATP.

-

Detection: After a set incubation time, stop the reaction and measure the product formation using a suitable detection method (e.g., fluorescence, luminescence, or absorbance) with a microplate reader.

-

Data Analysis: Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Cell-Based Functional Assays

Cell-based assays provide a more physiologically relevant context to assess the activity of the compounds.[1]

-

Protocol 4: Cell Viability/Cytotoxicity Assay (e.g., MTT Assay)

-

Cell Seeding: Seed cancer cells (or other relevant cell lines) into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the isoquinoline derivatives. Include a vehicle control.

-

Incubation: Incubate the cells with the compounds for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ or GI₅₀ (concentration for 50% growth inhibition) value for each compound.

-

Part 4: Data Analysis and SAR Interpretation

The data generated from the biological assays must be systematically analyzed to extract meaningful SAR.

Tabulation of Results

Organize the chemical structures and their corresponding biological activity data (e.g., IC₅₀ values) in a clear and concise table. This allows for easy comparison and identification of trends.

| Compound ID | R¹ | R² | R³ | Biological Activity (IC₅₀, µM) |

| Lead-01 | H | OCH₃ | H | 5.2 |

| Analog-1a | F | OCH₃ | H | 2.1 |

| Analog-1b | Cl | OCH₃ | H | 1.5 |

| Analog-2a | H | OH | H | 10.8 |

| Analog-3a | H | OCH₃ | Cl | 8.9 |

A hypothetical table illustrating the impact of substitutions on the biological activity of an isoquinoline scaffold.

Visualizing SAR: The Workflow

A flowchart can effectively illustrate the iterative process of an SAR study.

Caption: A typical workflow for a structure-activity relationship (SAR) study.

Identifying Key Pharmacophoric Features

From the tabulated data, identify the key structural features that are essential for activity. This includes:

-

Favorable Substitutions: Identify which substituents at which positions lead to an increase in potency.

-

Unfavorable Substitutions: Note which modifications result in a loss of activity.

-

Electronic and Steric Requirements: Deduce the electronic (electron-donating vs. electron-withdrawing) and steric (small vs. bulky groups) preferences for optimal activity.

Part 5: Lead Optimization and ADME/Tox Profiling

Once a preliminary SAR is established and promising lead compounds are identified, the focus shifts to optimizing their drug-like properties.

In Vitro ADME/Tox Assays

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is crucial to avoid late-stage failures.[16][17]

-

Protocol 5: Metabolic Stability Assay using Liver Microsomes

-

Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (human or from other species), a NADPH-regenerating system, and the test compound in a phosphate buffer.

-

Incubation: Incubate the mixture at 37°C, taking aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Quenching: Stop the reaction in the aliquots by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Analysis: Centrifuge the samples to precipitate proteins and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

-

Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time to determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

-

-

Other Key ADME/Tox Assays:

-

Solubility: Determine the aqueous solubility of the compounds.

-

Permeability: Assess cell permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayers.

-

Plasma Protein Binding: Measure the extent to which the compounds bind to plasma proteins.

-

Cytochrome P450 (CYP) Inhibition: Evaluate the potential for drug-drug interactions by assessing the inhibition of major CYP isoforms.

-

hERG Inhibition: Screen for potential cardiotoxicity.

-

Cytotoxicity in Non-cancerous Cell Lines: Assess general toxicity.

-

Iterative Design and Synthesis

The results from the ADME/Tox assays, combined with the initial SAR data, will guide the next round of design and synthesis to improve the overall profile of the lead compounds.

Conclusion

A well-designed SAR study is a critical component of any successful drug discovery program. For isoquinoline-based compounds, a systematic approach that combines rational library design, efficient chemical synthesis, robust biological evaluation, and early ADME/Tox profiling will pave the way for the identification of potent and safe drug candidates. The protocols and strategies outlined in these application notes provide a solid framework for researchers to navigate the complexities of SAR and accelerate their drug discovery efforts.

References

- Tropsha, A., Golbraikh, A., & Cho, W. J. (2011). Development of kNN QSAR Models for 3-Arylisoquinoline Antitumor Agents.

- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline.

- Organic Chemistry Portal. (n.d.). Isoquinoline synthesis.

- YouTube. (2020, October 29). Preparation of Isoquinoline by Bischler Napieralski Synthesis.

- Singh, N., Pandey, J., & Anireddy, J. (2020). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific & Technology Research, 9(2).

- Tutorsglobe.com. (n.d.). Synthesis and Reactions of Iso-quinolines, Chemistry tutorial.

- Creative Biolabs. (n.d.).

- Biotechfarm. (n.d.).

- Sigma-Aldrich. (n.d.). Cell-Based Assay Procedure.

- Basicmedical Key. (2016, October 21). Writing Protocols for Preclinical Drug Disposition (ADME) Studies*.

- IONTOX. (2020, October 3). The Role of ADME & Toxicology Studies in Drug Discovery & Development.

- CellGS. (2024, March 11). A beginners guide to ADME Tox.

- PubMed. (2022, February 4).

- Oncodesign Services. (n.d.).

- Bentham Science. (2023, February 10). Molecular Docking, ADMET Analysis and Molecular Dynamics (MD) Simulation to Identify Synthetic Isoquinolines as Potential Inhibitors of SARS-CoV-2 MPRO.

- Benchchem. (n.d.). Application Notes and Protocols for Developing Enzyme Inhibition Assays for Indole-Based Compounds.

- MDPI. (2022, June 28). Screening an In-House Isoquinoline Alkaloids Library for New Blockers of Voltage-Gated Na + Channels Using Voltage Sensor Fluorescent Probes: Hits and Biases.

- ResearchGate. (2025, August 6). Design, Synthesis, Structural Characterization, and Computational Evaluation of a Novel Isoquinoline Derivative as a Promising Anticancer Agent | Request PDF.

- NIH. (n.d.). Synthesis, in vitro potency of inhibition, enzyme kinetics and in silico studies of quinoline-based α-glucosidase inhibitors.

- NIH. (n.d.).

- Monash University. (2020, June 15).

- NJ Bio, Inc. (2024, May 2). Cell Based Functional Assay including Cytotoxicity Assays.

- MDPI. (2025, December 12).

- NIH. (n.d.). Discovery of Orally Bioavailable, Quinoline-Based Aldehyde Dehydrogenase 1A1 (ALDH1A1) Inhibitors with Potent Cellular Activity - PMC.

- PMC. (n.d.).

- Royal Society of Chemistry. (n.d.). Design, synthesis, biological evaluation, and SAR studies of novel cyclopentaquinoline derivatives as DNA intercalators, topoisomerase II inhibitors, and apoptotic inducers - New Journal of Chemistry.

- ResearchGate. (2024, October 5).

- Journal of Applied Pharmaceutical Science. (2024, October 5).

- Da-Ta Biotech. (2024, April 8). In Vitro Enzyme Assay: Cutting Edge Research.

- MDPI. (2023, January 23).

Sources

- 1. njbio.com [njbio.com]

- 2. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design [mdpi.com]

- 3. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. ijstr.org [ijstr.org]

- 7. Synthesis and SAR Studies of Isoquinoline and Tetrahydroisoquinoline Derivatives as Melatonin Receptor Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. japsonline.com [japsonline.com]

- 11. eurekaselect.com [eurekaselect.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

- 14. tutorsglobe.com [tutorsglobe.com]

- 15. Isoquinoline synthesis [organic-chemistry.org]

- 16. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]

- 17. biotechfarm.co.il [biotechfarm.co.il]

"optimizing reaction conditions for isoquinoline-4-carboxylic acid synthesis"

Topic: Optimization of Reaction Conditions for Isoquinoline-4-Carboxylic Acid Ticket ID: ISOQ-4COOH-OPT-001 Support Level: Tier 3 (Senior Application Scientist) Status: Open

Executive Summary

Synthesizing isoquinoline-4-carboxylic acid presents a unique set of challenges compared to its quinoline isomer. The C4 position is electronically distinct (beta-position relative to the nitrogen), making direct electrophilic aromatic substitution difficult.

This guide focuses on the two most robust synthetic pathways:

-

Palladium-Catalyzed Carbonylation (Recommended for Discovery/Lab Scale).

-

Hydrolysis of 4-Cyanoisoquinoline (Recommended for Scale-Up).

Module 1: Critical Workflow Selector

Before starting, verify your precursors and equipment capabilities.

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on precursor availability and equipment.

Module 2: Route A - Pd-Catalyzed Hydroxycarbonylation

Best For: Lab scale (<10g), library synthesis, high purity requirements. Core Mechanism: Palladium inserts into the C-Br bond, coordinates CO, and undergoes nucleophilic attack by water (or alcohol for esters).

Standard Protocol (Optimized)

-

Substrate: 4-Bromoisoquinoline (1.0 equiv)

-

Catalyst: Pd(OAc)₂ (2-5 mol%)

-

Ligand: dppf (1,1'-Bis(diphenylphosphino)ferrocene) (2-5 mol%) or Xantphos.

-

CO Source: CO balloon (1 atm) or Molybdenum Hexacarbonyl (Mo(CO)₆) (solid source).

-

Nucleophile/Solvent: DMSO/H₂O (10:1) or DMF/H₂O.

-

Base: Et₃N (2.0 equiv) or K₂CO₃.

-

Temp: 80–100 °C.

Troubleshooting Guide

| Symptom | Root Cause Analysis | Corrective Action |

| Reaction Stalls (<50% Conv.) | Catalyst Poisoning: Isoquinoline nitrogen can coordinate to Pd, displacing the ligand and deactivating the catalyst. | Switch Ligand: Use a bidentate ligand with a large bite angle like Xantphos or dppf to prevent N-coordination. Monodentate ligands (PPh₃) are ineffective here. |

| Black Precipitate Forms | Pd Aggregation: "Pd Black" formation indicates the catalytic cycle has collapsed (reduction of Pd(II) to Pd(0) clusters). | Increase CO Pressure: Ensure the system is strictly oxygen-free. CO stabilizes the active Pd species. If using a balloon, ensure the septum is not leaking. |

| Product is an Ester | Solvent Contamination: If using MeOH/EtOH as a co-solvent, you will form the methyl/ethyl ester, not the acid. | Use DMSO/Water: Switch to a non-nucleophilic polar aprotic solvent (DMSO, DMF, NMP) mixed strictly with water. |

| Regioselectivity Issues | C-H Activation Competition: If trying direct C-H carbonylation (no Bromide), C1 is favored over C4. | Stick to Bromide: Do not attempt direct C-H functionalization for C4. The electronic bias favors C1. Use 4-bromoisoquinoline. |

Module 3: Route B - Hydrolysis of 4-Cyanoisoquinoline

Best For: Scale-up (>10g), avoiding heavy metals. Core Mechanism: Acid-catalyzed hydration of the nitrile to the amide, followed by hydrolysis to the carboxylic acid.

Standard Protocol (Optimized)

-

Substrate: 4-Cyanoisoquinoline.

-

Reagent: 60-70% H₂SO₄ (aq).

-

Temp: Reflux (100–120 °C).

-

Time: 4–12 hours.

Troubleshooting Guide

| Symptom | Root Cause Analysis | Corrective Action |

| Incomplete Reaction (Amide) | Insufficient Acid Strength: The conversion of Nitrile | Increase Temp/Conc: Increase H₂SO₄ concentration to 75% or raise temperature. Monitor via LCMS (Amide mass = M+18). |

| Decarboxylation | Thermal Instability: Heteroaryl carboxylic acids can decarboxylate at very high temperatures, especially if the ring is protonated (electron-deficient). | Lower Temp: Do not exceed 130 °C. If reflux is too hot, switch to 6M HCl at 90 °C, though reaction times will double. |

| Product Soluble in Water | Protonation: In strong acid, the isoquinoline nitrogen is protonated ( | pH Adjustment: You must neutralize to the isoelectric point (pI) to precipitate the zwitterion (see Module 4). |

Module 4: The "Zwitterion Trap" (Purification)

The #1 User Complaint: "I made the product, but I can't get it out of the water."

Isoquinoline-4-carboxylic acid exists as a zwitterion.[1]

-

Acidic pH (<3): Cationic (Protonated Nitrogen, Protonated Carboxyl). Soluble.

-

Basic pH (>8): Anionic (Neutral Nitrogen, Deprotonated Carboxylate). Soluble.

-

Isoelectric Point (pI ~4.5–5.5): Neutral Zwitterion (Protonated Nitrogen, Deprotonated Carboxylate). Least Soluble.

Isolation Workflow

Figure 2: Isoelectric precipitation workflow. Critical pH control is required to isolate the zwitterionic product.

Technical Tip: If precipitation does not occur at pH 5, the solution is likely too dilute. Concentrate the aqueous phase by rotary evaporation (remove 50-70% of water) before pH adjustment.

FAQs: Frequently Asked Questions

Q: Can I use Pd(PPh₃)₄ for the carbonylation? A: We advise against it. Triphenylphosphine is a monodentate ligand and can be displaced by the isoquinoline nitrogen, leading to catalyst deactivation. Use bidentate ligands like dppf or Xantphos for higher stability [1].

Q: My LCMS shows a mass of M+14 (Methyl Ester) instead of the Acid. Why? A: You likely used Methanol as a solvent. In the presence of CO and Pd, alcohols act as nucleophiles to form esters.[2] To get the free acid directly, use Water as the nucleophile in a non-alcoholic solvent like DMSO or DMF.

Q: Is the 4-position acidic enough for direct lithiation (n-BuLi)? A: No. The C1 proton is the most acidic (pKa ~30) due to the inductive effect of the adjacent nitrogen. Lithiation will occur at C1 exclusively. You cannot install the carboxylate at C4 via direct lithiation/CO₂ quench unless you block the C1 position first [2].

References

-

Palladium-Catalyzed Carbonylation of Heteroaryl Halides

-

Isoquinoline Reactivity & Properties

- Title: Isoquinoline - Reactivity and Synthesis (Wikipedia/General Reference).

- Source:Wikipedia

-

URL:[Link]

-

Nitrile Hydrolysis Conditions

-

Zwitterion Purification Strategies

- Title: How to desalt zwitterions?

- Source:ResearchG

-

URL:[Link]

Sources

"side reactions in Bischler-Napieralski isoquinoline synthesis"

Ticket #BN-1893: Optimizing Cyclization & Suppressing Side Reactions

Status: Open Priority: Critical (Tier 3 Technical Support) Assigned Specialist: Senior Application Scientist

Executive Summary

The Bischler-Napieralski (B-N) reaction is the gold standard for synthesizing 3,4-dihydroisoquinolines (DHIQs), yet it is notoriously sensitive to substrate electronics and reaction conditions. Failures rarely result from "no reaction" but rather from specific, identifiable competing pathways: Retro-Ritter fragmentation , von Braun degradation , and ipso-cyclization .

This guide treats your synthesis as a debuggable system. We analyze the "error codes" (side products) to identify the root cause and provide validated protocols to restore reaction integrity.

System Architecture: The Reaction Network

To troubleshoot effectively, you must visualize the divergence points in the mechanism. The diagram below maps the productive pathway against the three most common failure modes.

Figure 1: Decision tree of the Bischler-Napieralski reaction. The critical control point is the Nitrilium Ion; preventing its fragmentation or misdirected attack is key to high yields.

Troubleshooting Modules

Module 1: The "Disappearing Product" Syndrome

Symptoms:

-

Low yield of isoquinoline.

-

Isolation of a styrene derivative or a simple nitrile.

-

Strong smell of styrene in the crude mixture.

Root Cause: Retro-Ritter Fragmentation The Nitrilium Ion is the key intermediate for cyclization, but it is also prone to fragmentation. If the aromatic ring is electron-deficient (deactivated) or sterically hindered, the rate of cyclization slows, allowing the fragmentation pathway to dominate. This splits the molecule into a styrene and a nitrile (the solvent or a byproduct).[1]

Corrective Actions:

-

Solvent Switch: Run the reaction in acetonitrile (or the nitrile corresponding to the R-group of your amide). This leverages Le Chatelier’s principle to shift the equilibrium away from fragmentation and back toward the nitrilium species.

-

Lower Temperature Activation: Switch from refluxing

to the Movassaghi Protocol (

Module 2: The "Dead-End" Halide

Symptoms:

-

Isolation of a primary alkyl chloride (e.g., phenethyl chloride) and a nitrile.

-

No cyclization observed despite harsh conditions.

Root Cause: von Braun Amide Degradation

When using halide-heavy reagents like

Corrective Actions:

-

Remove Exogenous Halides: Switch to Triflic Anhydride (

) or Polyphosphoric Acid (PPA) . These reagents utilize non-nucleophilic counter-ions (triflate or phosphate), eliminating the chloride source required for this degradation pathway. -

Avoid

:

Module 3: The "Wrong Ring" (Regioselectivity & Spirocycles)

Symptoms:

-

Complex NMR spectra showing loss of aromatic symmetry.

-

Formation of pyrrolidine-fused rings (spirocycles) instead of isoquinolines.

Root Cause: Ipso-Attack (Spirocyclization) If the aromatic ring has a substituent para to the ethylamine chain (e.g., a methoxy group), the nitrilium ion may attack the ipso carbon (the carbon bearing the substituent) rather than the ortho carbon. This forms a spiroindoleninium intermediate.[3][4][5] While this is sometimes a desired pathway for alkaloid synthesis (see Movassaghi et al.), it is a fatal error for isoquinoline synthesis.

Corrective Actions:

-

Block the Ipso Pathway: If possible, select substrates without strong electron-donating groups at the para position relative to the cyclization site.

-

Thermodynamic Control: Spirocyclization is often reversible or kinetically controlled. Prolonged heating (or using Lewis acids like

) can sometimes force the rearrangement of the spiro-intermediate back to the thermodynamic dihydroisoquinoline product, though this risks tar formation.

Experimental Protocols

Protocol A: The "Modern Standard" (Movassaghi Method)

Best for: Sensitive substrates, preventing Retro-Ritter/von Braun, and electron-deficient rings.

Reagents:

-

Substrate:

-arylethylamide (1.0 equiv) -

Activator: Trifluoromethanesulfonic anhydride (

) (1.1–1.2 equiv) -

Base: 2-Chloropyridine (1.2–1.5 equiv)

-

Solvent: Anhydrous DCM

Procedure:

-

Dissolve the amide and 2-chloropyridine in anhydrous DCM under Argon.

-

Cool the mixture to -78°C (dry ice/acetone bath).

-

Add

dropwise over 5-10 minutes. Note: The low temp prevents immediate decomposition. -

Allow the reaction to warm slowly to 0°C or room temperature over 2–4 hours. Monitor by TLC.

-

Quench: Pour carefully into cold saturated

. -

Why this works: The 2-chloropyridine acts as a mild base that buffers the system without being nucleophilic enough to attack the intermediate.

is a "super-electrophile" generator, allowing the reaction to proceed at temperatures where side reactions (fragmentation) are kinetically suppressed.

Protocol B: The "Classical" Optimization (Modified POCl3)

Best for: Robust, electron-rich substrates where cost is a factor.

Reagents:

-

Substrate:

-arylethylamide[1][6][7][8] -

Reagent:

(excess, solvent/reagent) -

Additive:

(optional, for "dry" activation)

Procedure:

-

Dissolve amide in toluene or acetonitrile (preferred to suppress Retro-Ritter).

-

Add

(3–5 equiv). -

Heat to reflux. Critical Stop: Monitor every 30 mins. Do not reflux overnight blindly; prolonged heating promotes tar/polymerization.

-

Workup: Evaporate volatiles first (remove excess

), then quench residue with ice/ammonia.

Comparative Reagent Data

| Reagent System | Activation Power | Risk of Retro-Ritter | Risk of von Braun | Recommended For |

| Moderate | High | Moderate | Simple, electron-rich substrates. | |

| High | High | High | Deactivated rings requiring brute force. | |

| Very High | Low | Zero | Complex, acid-sensitive, or prone-to-fragmentation substrates. | |

| PPA (Polyphosphoric Acid) | Moderate | Medium | Zero | Large-scale, robust substrates (avoids halide side reactions). |

References

-

Mechanism & Nitrilium Ions: Fodor, G., & Nagubandi, S. (1980). "The Mechanism of the Bischler-Napieralski Reaction." Tetrahedron, 36(10), 1279–1300. Link

-

Mild Tf2O Protocol: Movassaghi, M., & Hill, M. D. (2008).[9] "Single-Step Synthesis of Pyrimidine Derivatives." Organic Letters, 10(16), 3485–3488. (Foundation of the Tf2O/2-Cl-Py activation method). Link

-

Spirocyclization (Ipso Attack): Medley, J. W., & Movassaghi, M. (2013).[3][4] "Synthesis of Spirocyclic Indolines by Interruption of the Bischler–Napieralski Reaction." Organic Letters, 15(14), 3614–3617.[3][4][5] Link[4][5]

-

Retro-Ritter Troubleshooting: Larsen, R. D., et al. (1991).[9] "A Modified Bischler-Napieralski Procedure for the Synthesis of 3-Aryl-3,4-dihydroisoquinolines." The Journal of Organic Chemistry, 56(21), 6034–6038. Link

-

General Review: Whaley, W. M., & Govindachari, T. R. (1951). "The Bischler-Napieralski Reaction."[1][3][4][5][6][7][8][9][10][11] Organic Reactions, 6, 74. Link

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. von Braun amide degradation - Wikipedia [en.wikipedia.org]

- 3. Synthesis of spirocyclic indolines by interruption of the Bischler-Napieralski reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of Spirocyclic Indolines by Interruption of the Bischler–Napieralski Reaction [dspace.mit.edu]

- 5. dspace.mit.edu [dspace.mit.edu]

- 6. youtube.com [youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 9. Bischler-Napieralski Reaction [organic-chemistry.org]

- 10. scribd.com [scribd.com]

- 11. researchgate.net [researchgate.net]

"improving the solubility of 1-oxo-2-(pyridin-3-ylmethyl)isoquinoline-4-carboxylic acid"

Technical Support Center: Solubility Optimization Guide Topic: Improving the Solubility of 1-oxo-2-(pyridin-3-ylmethyl)isoquinoline-4-carboxylic acid Ticket ID: SOL-ISOQ-04-PYR Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary: The Physicochemical Challenge

You are likely encountering precipitation because 1-oxo-2-(pyridin-3-ylmethyl)isoquinoline-4-carboxylic acid acts as a zwitterionic "brick dust" molecule .[1]

Its structure contains two competing ionization centers:[1]

-

The Acidic Domain: The carboxylic acid at position 4 (

).[1] -

The Basic Domain: The pyridine nitrogen on the side chain (

).[1]

The Trap: In neutral media (pH 4–6), this molecule exists primarily as a zwitterion (deprotonated carboxylate

To solve this, you must force the molecule into a single charged state (cationic or anionic) or disrupt its crystal packing.[1]

Module 1: pH-Dependent Solubility (The U-Shape Protocol)

User Question: "I tried dissolving the powder in PBS (pH 7.4) and water, but it stays as a suspension.[1] Why?"

Technical Insight:

At pH 7.4, the pyridine is largely uncharged, but the carboxylic acid is ionized.[1] While this should theoretically aid solubility, the planar aromatic core (isoquinoline + pyridine) drives strong

Troubleshooting Workflow

Caption: Decision tree for solubilization based on target pH environment. Green nodes represent optimal stable states.[1]

Protocol A: The "pH Swing" Method (For Stock Solutions)

Do not attempt to dissolve directly in neutral buffer.[1]

-

Weigh your target amount of compound.[1]

-

Add Base: Add 1.1 equivalents of 0.1 M NaOH (or 1.0 M for high concentrations).

-

Vortex/Sonicate: The solution should clarify rapidly.

-

Dilute: Slowly add this concentrate to your assay buffer.

-

Warning: If the final pH drops below 6.0, precipitation may re-occur.[1]

-

Module 2: Salt Selection Strategy

User Question: "The sodium salt is hygroscopic, and the free acid is insoluble. Are there better counter-ions?"

Technical Insight:

For zwitterionic drug candidates, "bulky" organic counter-ions often disrupt the crystal lattice better than simple inorganic ions (like

| Counter-Ion | Type | Mechanism of Action | Recommended For |

| Meglumine | Base | Large hydroxylated amine; disrupts packing and aids wetting.[1] | Oral delivery; pH > 8 stability.[1] |

| L-Arginine | Base | Amino acid; provides dual H-bonding and charge stabilization.[1] | In vivo formulations; toxicity studies.[1] |

| Mesylate | Acid | Strong acid ( | Acidic media; IV formulations.[1] |

| Sodium | Base | Standard electrostatic stabilization.[1] | Initial screening only (often forms hydrates).[1] |

Recommendation: Switch to Meglumine (N-methyl-D-glucamine).[1]

-

Protocol: Mix drug and Meglumine in a 1:1 molar ratio in methanol/water. Evaporate solvent to obtain the salt.[1] This often yields a more soluble, amorphous-like solid than the sodium salt.[1]

Module 3: Cosolvents & Formulation (Assay & In Vivo)

User Question: "I need to inject this into mice (IV) or use it in a cell assay. DMSO is toxic at high levels.[1] What is the alternative?"

Technical Insight: Planar isoquinolines are prone to "crashing out" when a DMSO stock is diluted into water (the "antisolvent effect").[1] You must use an interface stabilizer to prevent micro-crystallization.[1]

The "Golden Triangle" Formulation

For difficult isoquinolines, we utilize a ternary system: Polar Solvent + Surfactant + Complexing Agent .[1]

Formulation Protocol (Solubility ~ 5–10 mg/mL):

-

Step 1 (Solvent): Dissolve compound in 5% DMSO or DMA (Dimethylacetamide) .[1]

-

Step 2 (Surfactant): Add Solutol HS 15 (Macrogol 15 hydroxystearate) or Tween 80 to reach 10% v/v.[1]

-

Why: This coats the hydrophobic isoquinoline core, preventing aggregation.[1]

-

-

Step 3 (Aqueous Phase): Slowly add 20% (w/v) HP-

-CD (Hydroxypropyl-beta-cyclodextrin) in saline.-

Why: The pyridine-isoquinoline core fits well into the cyclodextrin cavity, shielding the hydrophobic region from water while the carboxylic acid remains exposed to solvent.[1]

-

Reference Data: Predicted Solubility Enhancement

| Solvent System | Estimated Solubility | Suitability |

|---|---|---|

| Water (pH 7) | < 0.01 mg/mL | Poor |

| PBS + 5% DMSO | ~ 0.1 mg/mL | Cellular Assays (Risk of precipitation) |

| 20% HP-

Frequently Asked Questions (Troubleshooting)

Q: The solution turns into a gel at high concentrations.[1] What is happening?

A: This is common with planar aromatic salts (especially sodium salts).[1] They form "chromonic liquid crystals" or hydrogels due to

-

Fix: Increase the ionic strength (add NaCl) to shield the charges, or switch to a "bulky" counter-ion like Choline or Meglumine which sterically prevents stacking.[1]

Q: Can I heat the solution to dissolve it? A: Yes, but be careful. 1-oxo-isoquinolines are thermally stable, but if you dissolve it by heat in a buffer where it is supersaturated (e.g., pH 5), it will precipitate as large crystals upon cooling.[1] Only use heat if you are in a thermodynamically stable pH zone (pH > 8 or pH < 2).[1]

Q: My LC-MS peak shape is terrible (tailing). A: The pyridine nitrogen interacts with silanol groups on the HPLC column.

-

Fix: Add 0.1% Formic Acid or Ammonium Formate to your mobile phase.[1] Do not run in neutral water.[1]

References

-

Structure-Property Relationships in Isoquinolines

-

Salt Selection for Zwitterions

-

Cyclodextrin Complexation

Sources

- 1. Isoquinoline - Wikipedia [en.wikipedia.org]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. dergipark.org.tr [dergipark.org.tr]

"troubleshooting guide for the Pictet-Spengler isoquinoline synthesis"

<

Welcome to the technical support center for the Pictet-Spengler isoquinoline synthesis. This guide is designed for researchers, chemists, and drug development professionals who utilize this powerful reaction for the construction of tetrahydroisoquinolines and β-carbolines—core scaffolds in numerous natural products and pharmaceuticals.[1][2][3][4]

This document moves beyond standard protocols to provide in-depth, field-tested insights into overcoming common experimental hurdles. Our approach is rooted in a mechanistic understanding of the reaction, empowering you to not only solve problems but also to proactively optimize your synthetic strategies.

Foundational Principle: The Reaction Mechanism

A firm grasp of the Pictet-Spengler mechanism is the bedrock of effective troubleshooting. The reaction proceeds through two principal stages:

-

Iminium Ion Formation: The reaction commences with the condensation of a β-arylethylamine and a carbonyl compound (an aldehyde or ketone) to form a Schiff base, or imine. Under acidic conditions, this imine is protonated to generate a highly electrophilic iminium ion.[5][6][7] This is an equilibrium-driven step, and its efficiency is critical for the overall success of the reaction.

-

Electrophilic Cyclization (Mannich-type): The electron-rich aromatic ring of the β-arylethylamine then attacks the electrophilic iminium ion in an intramolecular electrophilic aromatic substitution.[8] This key C-C bond-forming step, known as a 6-endo-trig cyclization, leads to the formation of the heterocyclic product.[9] Subsequent deprotonation restores aromaticity.[6][8]

Core Mechanism of the Pictet-Spengler Reaction

Caption: Key stages of the acid-catalyzed Pictet-Spengler reaction.

Frequently Asked Questions & Troubleshooting Guide

This section is structured as a series of common experimental failures. For each issue, we diagnose the probable causes rooted in the reaction mechanism and provide actionable protocols to rectify the problem.

Issue 1: Low or No Product Yield, Starting Materials Recovered

This is the most frequent challenge and almost always points to a failure in the first stage of the reaction: the formation of the iminium ion.

Question: My reaction has stalled. I've recovered my β-arylethylamine and aldehyde after an extended reaction time. What went wrong?

Answer: The recovery of starting materials indicates that the initial condensation to form the imine, and its subsequent conversion to the electrophilic iminium ion, is not occurring efficiently. The driving force for the reaction is the electrophilicity of this iminium ion; if it's not formed, the reaction cannot proceed.[5]

Causality & Diagnostic Checks:

-

Insufficient Acidity: The acid catalyst is essential for protonating the intermediate hemiaminal to facilitate water elimination and for protonating the resulting imine to form the reactive iminium ion.[5][6] If the acid is too weak or used in too low a concentration, this equilibrium will not favor the iminium ion.

-

Presence of Water: The condensation step produces one equivalent of water. According to Le Châtelier's principle, the presence of water in the reaction medium (e.g., from wet solvents or reagents) will inhibit the forward reaction. For the reaction to proceed to completion, water must be removed.[8]

-

Steric Hindrance: While aldehydes are generally reactive, sterically bulky ketones can significantly slow down or prevent the initial condensation step.[10]

Troubleshooting Protocol:

-

Ensure Anhydrous Conditions:

-

Thoroughly dry all glassware in an oven ( > 120 °C) and cool under an inert atmosphere (N₂ or Ar).

-

Use freshly distilled, anhydrous solvents. If using molecular sieves, ensure they are properly activated.

-

For reactions sensitive to water, consider using a Dean-Stark apparatus to azeotropically remove water as it forms, particularly when using solvents like toluene.

-

-

Optimize Acid Catalyst:

-

If using a mild acid, consider switching to a stronger one. Trifluoroacetic acid (TFA) is a common and effective choice.

-